Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE typically involves several steps. One common method includes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is catalyzed by a Cu(CH3CN)4BF4/(S)-TF-BiphamPhos complex under an argon atmosphere, yielding the desired spirocyclic product with high stereoselectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE can be compared with other spirocyclic compounds such as:
- (S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane
- 5-Azaspiro[2.4]heptane
- Benzyl (S)-5-azaspiro[2.4]heptane-6-carboxylate
These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the formyl and tert-butyl groups in (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE imparts distinct properties that make it valuable for specific applications.
Eigenschaften
Molekularformel |
C12H19NO3 |
---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h7,9H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
FLLMFXSFFYGQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.